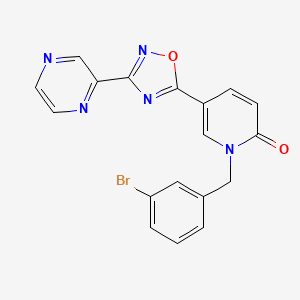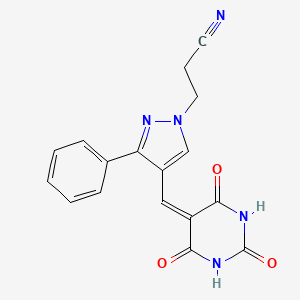
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole and benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties. The compound of interest, due to its structural features, might exhibit similar bioactivities, making it a potential candidate for further drug development.
Synthesis Analysis
The synthesis of related thiazole and benzamide derivatives often involves multi-step reactions starting from readily available precursors like acetophenones, thioureas, and benzaldehydes. Techniques such as microwave-assisted synthesis and reductive cyclization are employed to enhance the efficiency and yield of the desired products (B. Ravinaik et al., 2021), (P. Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the presence of interactions such as π-π stacking and hydrogen bonding, which are critical for the stability and bioactivity of these molecules (P. Yadav, Amar Ballabh, 2020).
Applications De Recherche Scientifique
Anticancer Activities
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide and its derivatives have shown significant potential in anticancer research. A series of substituted benzamides, including those similar in structure to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, were synthesized and evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021). In another study, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity against human cancer cell lines, providing valuable insights into the development of new anticancer agents (Tiwari et al., 2017).
Supramolecular Gelation
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been investigated for their gelation behavior. The study focused on understanding the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential application in the development of supramolecular materials (Yadav & Ballabh, 2020).
Antimicrobial Activities
Compounds structurally similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds, particularly those substituted with electron-donating groups, exhibit good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Chawla, 2016).
Structural Analysis and Synthesis
Studies on compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide have contributed to the understanding of molecular structures and synthesis pathways. The synthesis of various derivatives has been explored, with structural elucidation performed using techniques such as IR, NMR, and mass spectral studies. These studies provide valuable insights into the synthesis routes and structural characteristics of benzamide derivatives, contributing to the broader field of chemical synthesis and design (Bhaskar et al., 2019).
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-12-8-9-13(16(10-12)24-2)15-11-26-19(20-15)21-18(22)14-6-4-5-7-17(14)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXDZPIMTUANIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)


